molecular formula C11H12N4S B14352774 2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione CAS No. 91142-03-9

2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione

Cat. No.: B14352774
CAS No.: 91142-03-9
M. Wt: 232.31 g/mol
InChI Key: LMMCQIJFADFCAM-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an amino group at position 2, a 4-methylanilino group at position 6, and a thione group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amino or anilino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help modulate the inflammatory response and provide therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

2-Amino-6-(4-methylanilino)pyrimidine-4(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

91142-03-9

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

2-amino-6-(4-methylanilino)-1H-pyrimidine-4-thione

InChI

InChI=1S/C11H12N4S/c1-7-2-4-8(5-3-7)13-9-6-10(16)15-11(12)14-9/h2-6H,1H3,(H4,12,13,14,15,16)

InChI Key

LMMCQIJFADFCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=S)N=C(N2)N

Origin of Product

United States

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